
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. Pyrazole amines are widely explored in medicinal chemistry due to their versatility as building blocks for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Fluorine substitution often enhances metabolic stability and bioavailability by modulating lipophilicity and electronic properties .
Preparation Methods
Preparation Methods
Microwave-Assisted Cyclization of Arylhydrazines with α-Cyanoketones or 3-Aminocrotononitrile
A highly efficient and modern approach involves the microwave-assisted reaction of 2-fluorophenylhydrazine hydrochloride with 3-aminocrotononitrile or an appropriate α-cyanoketone in acidic aqueous media (1 M HCl). This method offers:
- Rapid reaction times (10–15 minutes).
- High isolated yields (70–90%).
- Use of water as a green solvent.
- Tolerance to various functional groups, including halides like fluorine.
$$
\text{2-fluorophenylhydrazine} + \text{3-aminocrotononitrile} \xrightarrow[\text{microwave}]{1\,M\,HCl,\,150^\circ C} \text{1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine}
$$
- The reaction proceeds via cyclization forming the pyrazole ring.
- The amino group at C5 is introduced from the 3-aminocrotononitrile.
- Microwave irradiation accelerates the reaction and improves yield.
- The product is isolated by basification and vacuum filtration, avoiding extensive purification.
Parameter | Value |
---|---|
Reaction time | 10–15 minutes |
Temperature | 150 °C (microwave) |
Solvent | 1 M HCl aqueous solution |
Isolated yield | 70–90% |
Scale | Milligram to gram scale |
This method is documented as reproducible and scalable, with minimal environmental impact due to aqueous solvent use and short reaction times.
Reflux Condensation of Arylhydrazines with α-Cyanoketones or Benzoylacetonitrile
Traditional synthetic routes involve refluxing 2-fluorophenylhydrazine or related arylhydrazines with α-cyanoketones or benzoylacetonitrile in solvents such as methanol or 1,4-dioxane for extended periods (several hours to overnight). This method typically requires:
- Longer reaction times (5 minutes to 17 hours depending on conditions).
- Post-reaction purification by column chromatography.
- Moderate to good yields (30–80%).
Heating benzoylacetonitrile with hydrazine hydrate in methanol at reflux for 17 hours yields pyrazole derivatives in ~60% yield.
Shorter reflux times (5 minutes) can be attempted but often result in lower yields (~30%).
This approach is less efficient than microwave-assisted methods but remains a classical route for pyrazole synthesis.
Intermediate Synthesis via Pyrazol-3-ones and Subsequent Substitution
Another approach involves the synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives as intermediates, followed by alkylation or arylation to introduce the 2-fluorophenyl group. Typical steps include:
- Refluxing methyl acetoacetate with substituted phenylhydrazines and sodium acetate in acetic acid to form pyrazol-3-one intermediates (yields 41–80%).
- Alkylation with ethyl bromide or substituted benzyl bromides in 1,4-dioxane to yield substituted pyrazolones (yields 38–71%).
- Conversion of these intermediates to the target pyrazol-5-amine via further functional group transformations.
This multi-step method is useful for structural diversification but involves more complex reaction sequences and purification steps.
Sonication-Assisted Cyclization
A novel method employs sonication to promote cyclization of cyanide derivatives with hydrazine hydrate in acetic acid media. This method offers:
- Mild reaction conditions.
- Short reaction times (1–2 hours).
- Moderate yields (55–67% for substituted amino-pyrazoles).
The process involves:
- Conversion of carboxylic acids to esters.
- Formation of oxonitrile intermediates.
- Cyclization under sonication with hydrazine hydrate to yield pyrazole derivatives.
While promising, this method is less documented specifically for this compound but may be adapted.
Comparative Data Table of Preparation Methods
Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Microwave-assisted cyclization | 2-fluorophenylhydrazine, 3-aminocrotononitrile, 1 M HCl | 150 °C, 10–15 min, microwave | 70–90 | Fast, green solvent, high yield | Requires microwave reactor |
Reflux condensation | Arylhydrazine, α-cyanoketone, MeOH | Reflux, 5 min to 17 h | 30–60 | Simple setup | Long reaction time, lower yield |
Pyrazol-3-one intermediate route | Methyl acetoacetate, phenylhydrazine, sodium acetate, alkyl halides | Reflux in acetic acid or dioxane | 38–80 | Versatile for derivatives | Multi-step, complex purification |
Sonication-assisted cyclization | Esters, hydrazine hydrate, acetic acid | Sonication, 1–2 h | 55–67 | Mild conditions, moderate yield | Less specific for target compound |
Research Findings and Notes
Microwave-assisted synthesis is currently the most efficient and environmentally friendly method for preparing this compound, with rapid reaction times and high yields.
The presence of the fluorine substituent on the phenyl ring is well tolerated under these conditions, and the method allows for functional group diversity.
Traditional reflux methods remain useful but are less efficient and require longer times and more extensive purification.
Multi-step intermediate synthesis via pyrazol-3-ones allows for structural modifications but at the cost of synthetic complexity.
Sonication methods offer an alternative green chemistry approach but need further optimization for this specific compound.
Chemical Reactions Analysis
Multicomponent Domino Reactions
This compound participates in domino reactions with arylglyoxals to form fused heterocycles under Brønsted acid catalysis:
Key features:
- Regioselectivity : Electron-withdrawing substituents on arylglyoxals reduce reaction rates compared to electron-donating groups .
- Steric effects : Bulky substituents on the pyrazole ring (e.g., aryl groups) favor diazocane formation over naphthyridines .
Reductive Amination
The primary amine undergoes reductive amination with aldehydes:
Reaction Partner | Conditions | Product | Yield |
---|---|---|---|
p-Methoxybenzaldehyde (1.0 eq) | NaBH₄ (2.0 eq), MeOH, RT | N-(4-methoxybenzyl)-substituted pyrazole | 88% |
Mechanism:
- Imine formation : Solvent-free condensation at 120°C generates N-(5-pyrazolyl)imine intermediates.
- Reduction : Sodium borohydride reduces the imine to a secondary amine .
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases:
Carbonyl Source | Conditions | Product | Characterization |
---|---|---|---|
4-Fluorobenzaldehyde | CH₃CO₂H, reflux | 4-(((4-Fluorophenyl)imino)methyl)-3-methyl-1H-pyrazol-5(4H)-one | ¹H NMR: δ 7.50 (d, CH=N), 7.24–7.31 (m, Ar-H) |
Applications:
Functionalization via Halogenation
While direct halogenation data is limited for this compound, analogous pyrazoles show reactivity at specific positions:
Reaction Type | Reagents | Position Modified | Example Product |
---|---|---|---|
Bromination | NBS, DMF | C4 of pyrazole ring | 4-Bromo derivative (Evtachem EVT-14930016) |
Biological Activity Modulation
Derivatives synthesized via these reactions demonstrate pharmacological potential:
Scientific Research Applications
Scientific Research Applications
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex heterocyclic compounds, facilitating the development of novel materials with unique properties.
Biology
- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes, which could lead to significant biological effects such as anti-inflammatory and anticancer activities .
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. It has shown up to 85% inhibition in animal models .
Industry
- Agrochemicals and Pharmaceuticals : Its utility extends to the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Research into the biological activity of pyrazole derivatives indicates their potential in various therapeutic areas:
Anti-inflammatory Activity
Studies have shown that derivatives similar to this compound can significantly inhibit pro-inflammatory cytokines. For instance, in carrageenan-induced paw edema models, certain pyrazole derivatives demonstrated substantial anti-inflammatory effects comparable to established drugs like dexamethasone .
Analgesic Properties
The analgesic potential has been documented through various in vivo studies where these compounds exhibited dose-dependent pain relief through mechanisms involving cyclooxygenase inhibition .
Case Studies
A notable case study involved evaluating a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that modifications to the structure could enhance potency and selectivity for cancer cell lines while minimizing toxicity to normal cells.
Key Findings from Case Studies:
Cell Lines Tested | Results |
---|---|
HepG2 (liver cancer) | Significant growth inhibition observed |
HeLa (cervical cancer) | Enhanced selectivity for cancer cells |
GM-6114 (normal fibroblasts) | Minimal toxicity noted |
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, highlighting variations in substituents, molecular properties, and synthetic methods:
Structural and Electronic Effects
- Fluorine vs. Chlorine in the 3-chlorophenyl analog increases lipophilicity but may reduce metabolic stability compared to fluorine .
- Substituent Position : The 2-fluorophenyl group may induce conformational rigidity due to ortho-substitution, whereas para- or meta-substituted analogs (e.g., 3-fluorobenzyl in ) offer greater rotational freedom.
Biological Activity
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound within the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their significant pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships.
The molecular formula of this compound is C10H10FN3, with a molecular weight of 201.21 g/mol. The compound features a fluorinated phenyl ring and a pyrazole moiety, which are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Properties
The analgesic potential of pyrazoles has been well-documented. In vivo studies suggest that compounds with similar structures can effectively alleviate pain through mechanisms involving cyclooxygenase (COX) inhibition. The analgesic activity is often evaluated using models such as the formalin test or acetic acid-induced writhing test, where compounds exhibit dose-dependent pain relief .
Anticancer Activity
Recent investigations into the anticancer properties of aminopyrazoles have revealed promising results. For example, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxicity. One study reported that specific pyrazole derivatives inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells by over 50%, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. In vitro tests showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their utility in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity. For instance:
Substituent Position | Effect on Activity |
---|---|
2-position (Fluorine) | Enhances anti-inflammatory properties |
3-position (Methyl) | Critical for analgesic activity |
5-position (Amino) | Essential for anticancer efficacy |
Studies indicate that the presence of electron-withdrawing groups like fluorine at the para position significantly increases the compound's potency against inflammatory pathways .
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
- Anti-inflammatory Efficacy : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. The most potent derivative exhibited an IC50 value lower than that of established anti-inflammatory drugs .
- Cytotoxicity Against Cancer Cells : A novel derivative was evaluated for its cytotoxic effects on various cancer cell lines, resulting in selective toxicity towards cancerous cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step processes starting with substituted phenyl precursors. For example, condensation reactions of hydrazine derivatives with β-keto esters or ketones under acidic conditions can yield pyrazole cores. Modifications include introducing fluorine via electrophilic substitution or using fluorinated aryl halides in coupling reactions. Key steps may involve cyclization with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Purification often employs column chromatography or recrystallization.
Q. How is structural characterization of this compound performed?
Structural elucidation combines spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms fluorine integration .
- IR spectroscopy detects functional groups like NH₂ (stretch ~3300 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
- X-ray crystallography resolves 3D geometry, bond angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.25 Å, b = 10.46 Å) are reported for similar fluorophenylpyrazoles .
Q. What biological activities have been explored for this compound?
Studies focus on antimicrobial and antitumor screening:
- Antimicrobial assays (e.g., against Staphylococcus aureus or Mycobacterium tuberculosis) use broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity testing (e.g., MTT assay on cancer cell lines) evaluates selective toxicity. Fluorine substitution often enhances lipophilicity and membrane permeability, influencing bioactivity .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations. Strategies include:
- Comparative SAR studies : Systematically varying substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate activity trends .
- Dose-response profiling : Re-evaluating IC₅₀ values across multiple cell lines or bacterial strains .
- Metabolic stability assays : Assessing compound degradation in liver microsomes to rule out false negatives .
Q. What computational methods optimize reaction design for this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict optimal reaction pathways. For example:
- Reaction path searches identify low-energy intermediates for cyclization steps.
- Solvent effect simulations (e.g., COSMO-RS) guide solvent selection to improve yields .
Q. How can synthetic yields be improved for scale-up studies?
Key optimizations include:
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions or acid catalysts (e.g., H₂SO₄) for cyclization .
- Temperature control : Stepwise heating (e.g., 80°C → 120°C) to minimize side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining purity .
Q. How are analogs designed to enhance pharmacokinetic properties?
Rational design strategies focus on:
- Bioisosteric replacement : Swapping fluorine with trifluoromethyl groups to improve metabolic stability .
- Prodrug derivatization : Adding ester moieties to the amine group for enhanced solubility and oral bioavailability .
- Co-crystallization : Engineering salt forms (e.g., hydrochloride) to optimize stability and dissolution rates .
Q. What methods assess compound stability under physiological conditions?
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDXGHWIAGQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247260 | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105438-46-8 | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105438-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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